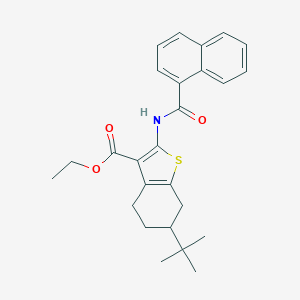![molecular formula C16H21NO4 B332912 butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B332912.png)
butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate is a synthetic organic compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol. This compound belongs to the class of amidobenzoic acids and is characterized by the presence of an oxolanyl group attached to the benzoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes the esterification of 4-aminobenzoic acid with butyl alcohol, followed by purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoic acid esters.
Applications De Recherche Scientifique
butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The oxolanyl group may play a role in binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through its ability to undergo chemical transformations, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate is unique due to the presence of the oxolanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
butyl 4-(oxolane-2-carbonylamino)benzoate |
InChI |
InChI=1S/C16H21NO4/c1-2-3-10-21-16(19)12-6-8-13(9-7-12)17-15(18)14-5-4-11-20-14/h6-9,14H,2-5,10-11H2,1H3,(H,17,18) |
Clé InChI |
WEDABFJUBIFUAY-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332830.png)
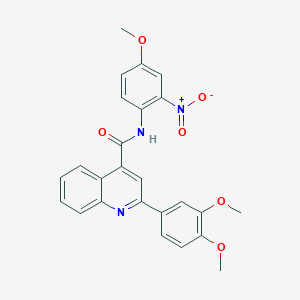
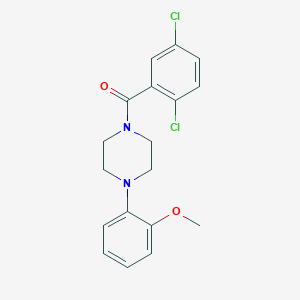
![methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B332835.png)
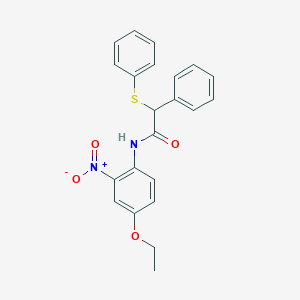
![2-(3,4-Dimethylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B332840.png)
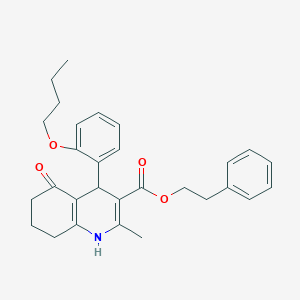
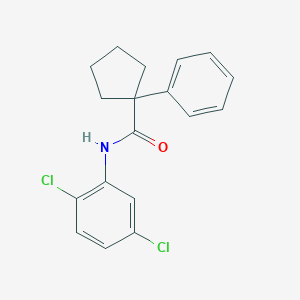
![2-[2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-acetylamino]-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester](/img/structure/B332844.png)
![ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B332846.png)
![Isopropyl 4-cyano-5-{[3-(4-isopropylphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B332847.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)propan-1-one](/img/structure/B332849.png)
![ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-2-phenyl-4H-pyran-3-carboxylate](/img/structure/B332851.png)
